molecular formula C16H15ClO2 B057810 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]- CAS No. 111000-54-5

1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]-

Cat. No. B057810
M. Wt: 274.74 g/mol
InChI Key: KABSWBAVVVOZDJ-UHFFFAOYSA-N
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Patent
US07408084B2

Procedure details

To a methylene chloride solution (20 mL) of 4.80 g (20 mmol) of p-(benzyloxy)propiophenone, 2.97 g (1.1 equivalents) of sulfuryl chloride was added at 15° C., followed by 16 hours of stirring. After 20 mL of water was added, methylene chloride was distilled off under a reduced pressure, and extraction was conducted by adding 40 mL of ethyl acetate. The organic layer was washed with 20 mL of a saturated sodium hydrogen carbonate solution, dried over anhydrous magnesium sulfate, and subjected to distillation under a reduced pressure to remove the solvent. A colorless, oily substance (6.299 g) was thereby obtained. The oily substance was crystallized from 0.5 mL of ethyl acetate and 20 mL of hexane to obtain white crystals of 1-[4-(benzyloxy)phenyl]-2-chloro-1-propanone (4.3787 g, isolation yield: 75%).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
2.97 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(Cl)[Cl:2].[CH2:4]([O:11][C:12]1[CH:17]=[CH:16][C:15]([C:18](=[O:21])[CH2:19][CH3:20])=[CH:14][CH:13]=1)[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.S(Cl)(Cl)(=O)=O>O>[CH2:4]([O:11][C:12]1[CH:13]=[CH:14][C:15]([C:18](=[O:21])[CH:19]([Cl:2])[CH3:20])=[CH:16][CH:17]=1)[C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
4.8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)C(CC)=O
Name
Quantity
2.97 g
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
of stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
methylene chloride was distilled off under a reduced pressure, and extraction
ADDITION
Type
ADDITION
Details
by adding 40 mL of ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with 20 mL of a saturated sodium hydrogen carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
subjected to distillation under a reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the solvent
CUSTOM
Type
CUSTOM
Details
A colorless, oily substance (6.299 g) was thereby obtained
CUSTOM
Type
CUSTOM
Details
The oily substance was crystallized from 0.5 mL of ethyl acetate and 20 mL of hexane

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)C(C(C)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.3787 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.